

# Odn BW001 (BDB001): Application Notes for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Odn BW001**, also known as BDB001, is a novel toll-like receptor 7 and 8 (TLR7/8) dual agonist developed for cancer immunotherapy. It is designed for intravenous administration to induce a systemic anti-tumor immune response. Clinical trial data have indicated that BDB001 is capable of reprogramming dendritic cells to elicit anti-tumor effects.[1][2] Developed by Seven and Eight Biopharmaceuticals, and now under the portfolio of Eikon Therapeutics, BDB001 has been investigated in Phase 1 and 2 clinical trials as both a monotherapy and in combination with immune checkpoint inhibitors such as pembrolizumab and atezolizumab.[3][4][5][6] While numerous clinical studies have been published, detailed preclinical in vivo experimental protocols are not extensively available in the public domain. These application notes provide a comprehensive overview based on the available information and outline a generalized protocol for preclinical evaluation.

#### **Mechanism of Action**

**Odn BW001** functions by activating TLR7 and TLR8, which are critical pattern recognition receptors in the innate immune system. This activation, primarily in dendritic cells (DCs), leads to a cascade of downstream signaling events, resulting in the production of pro-inflammatory cytokines and chemokines, and the maturation of DCs. These activated DCs then prime and activate T cells, leading to a robust and systemic anti-tumor adaptive immune response.



#### Signaling Pathway of **Odn BW001** (BDB001)

## Odn BW001 (BDB001) Signaling Pathway Antigen Presenting Cell (e.g., Dendritic Cell) Binds to TLR7/8 Recruits MyD88 Activates IRAKs/TRAF6 IRF7 Activation NF-кВ Activation T-Cell Priming and Activation Presents Antigen Becomes Mediates

Click to download full resolution via product page



Caption: **Odn BW001** activates TLR7/8 signaling in dendritic cells, leading to their maturation and subsequent T-cell activation for tumor cell killing.

# In Vivo Experimental Protocol: A Generalized Framework

The following protocol is a generalized framework based on standard practices for evaluating immuno-oncology agents in vivo, as specific details for **Odn BW001** are not publicly available.

#### **Animal Models**

Syngeneic mouse tumor models are the most appropriate choice for evaluating the efficacy of immunomodulatory agents like **Odn BW001**, as they utilize immunocompetent mice, which are essential for studying the interaction between the drug, the tumor, and the host immune system.

Table 1: Recommended Syngeneic Mouse Tumor Models

| Tumor Model             | Cell Line | Mouse Strain | Key Characteristics                                                       |
|-------------------------|-----------|--------------|---------------------------------------------------------------------------|
| Colorectal Cancer       | MC38      | C57BL/6      | Moderately immunogenic, responsive to checkpoint inhibitors.              |
| Melanoma                | B16F10    | C57BL/6      | Poorly immunogenic, aggressive, often used to model "cold" tumors.        |
| Renal Cell Carcinoma    | RENCA     | BALB/c       | Moderately immunogenic, forms well-vascularized tumors.                   |
| Lewis Lung<br>Carcinoma | LLC       | C57BL/6      | Highly metastatic, used to study effects on primary tumor and metastasis. |



### **Experimental Workflow**

A typical in vivo efficacy study would involve tumor cell implantation, treatment administration, and subsequent monitoring of tumor growth and survival.

Experimental Workflow for In Vivo Efficacy Study





Click to download full resolution via product page

Caption: Generalized workflow for an in vivo efficacy study of **Odn BW001**.



### **Detailed Methodologies**

- 1. Tumor Cell Culture and Implantation:
- Cell Culture: Tumor cell lines (e.g., MC38, B16F10) are cultured in appropriate media and conditions.
- Implantation: A specified number of tumor cells (e.g., 1 x 10<sup>6</sup> cells in 100 μL of PBS) are implanted subcutaneously into the flank of the mice.
- 2. Dosing and Administration:
- Formulation: **Odn BW001** is formulated in a sterile vehicle suitable for intravenous injection (e.g., saline).
- Dosing: Based on preclinical studies of other TLR7/8 agonists, a dose range of 0.1 to 10 mg/kg could be explored. Dose-finding studies are essential.
- Administration: Administer Odn BW001 intravenously (i.v.) via the tail vein. The frequency of administration could be once or twice weekly, based on tolerability and efficacy.
- 3. Efficacy Endpoints:
- Tumor Growth: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).
- Survival: Monitor survival and euthanize mice when tumor volume reaches a predetermined endpoint or if they show signs of distress.
- Tumor Weight: At the end of the study, excise and weigh the tumors.
- 4. Pharmacodynamic Analysis:
- Blood Collection: Collect blood samples at various time points post-treatment to analyze cytokine and chemokine levels (e.g., IFN-y, IP-10) using ELISA or multiplex assays.[1]
- Tissue Harvesting: Harvest tumors and spleens for immunophenotyping by flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, dendritic cells).



## **Quantitative Data Summary (Representative)**

The following tables present a hypothetical summary of quantitative data that would be generated from such preclinical studies. Note: This is representative data for illustrative purposes and not actual experimental results for **Odn BW001**.

Table 2: Representative In Vivo Efficacy of **Odn BW001** in MC38 Tumor Model

| Treatment Group           | N  | Mean Tumor<br>Volume (mm³) at<br>Day 21 (± SEM) | Tumor Growth<br>Inhibition (%) |
|---------------------------|----|-------------------------------------------------|--------------------------------|
| Vehicle                   | 10 | 1500 ± 150                                      | -                              |
| Odn BW001 (1 mg/kg)       | 10 | 800 ± 120                                       | 46.7                           |
| Anti-PD-1                 | 10 | 700 ± 110                                       | 53.3                           |
| Odn BW001 + Anti-<br>PD-1 | 10 | 250 ± 50                                        | 83.3                           |

Table 3: Representative Pharmacodynamic Effects of Odn BW001

| Analyte                                      | Vehicle  | Odn BW001 (1<br>mg/kg) | Fold Change |
|----------------------------------------------|----------|------------------------|-------------|
| Serum IFN-y (pg/mL)                          | 50 ± 10  | 500 ± 80               | 10          |
| Serum IP-10 (pg/mL)                          | 100 ± 20 | 1200 ± 150             | 12          |
| Tumor Infiltrating CD8+ T cells (% of CD45+) | 5 ± 1    | 20 ± 3                 | 4           |

#### Conclusion

**Odn BW001** (BDB001) is a promising intravenous TLR7/8 agonist for cancer immunotherapy. While detailed preclinical protocols are not publicly available, this document provides a generalized framework for its in vivo evaluation in syngeneic mouse models. The key to



successful preclinical assessment lies in the careful selection of tumor models, optimization of dosing and administration schedules, and a comprehensive analysis of both efficacy and pharmacodynamic endpoints. The provided diagrams and tables serve as a guide for the experimental design and data presentation for such studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Seven and Eight Biopharma's BDB001 in Combination with an anti-PD-L1 mAb Shows Favorable Safety and Clinical Responses in Interim Phase 1 Data Presented at the 2021 SITC Annual Meeting BioSpace [biospace.com]
- 5. Seven and Eight Biopharma Presents Promising Interim Phase 1 Results for BDB001 at The Society for Immunotherapy of Cancer (SITC) 35th Anniversary Annual Meeting | Financial Post [financialpost.com]
- 6. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Odn BW001 (BDB001): Application Notes for In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140150#odn-bw001-in-vivo-experimental-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com